molecular formula C9H15NO5 B15233352 (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

Cat. No.: B15233352
M. Wt: 217.22 g/mol
InChI Key: ZAAGFPCWFSEKCQ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-hydroxy-2-amino acids.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The Boc-protected amino group can be deprotected under specific conditions, allowing the free amino group to engage in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protection, making it more reactive.

    (2R,3S)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.

Uniqueness

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1

InChI Key

ZAAGFPCWFSEKCQ-NTSWFWBYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1C(=O)O

Origin of Product

United States

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